molecular formula C14H11NO5S B2568182 2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl thiophene-3-carboxylate CAS No. 1794851-82-3

2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl thiophene-3-carboxylate

Cat. No. B2568182
CAS RN: 1794851-82-3
M. Wt: 305.3
InChI Key: CTCYBHXAZKDZSG-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl thiophene-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is synthesized through a complex process and has been found to exhibit significant biochemical and physiological effects. In

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

The development of novel synthetic routes and chemical transformations is a pivotal area of research for thiophene derivatives. For example, studies have demonstrated the synthesis of complex heterocyclic structures from simpler thiophene derivatives, offering insights into efficient, solvent-free preparation techniques and the exploration of new chemical reactivities (Meziane et al., 1998; Petrov, Popova, & Androsov, 2015).

Materials Science and Polymer Research

In the realm of materials science, thiophene derivatives are crucial for the development of novel polymers and copolymers with unique electrochemical and electrochromic properties. Research in this area focuses on the synthesis and characterization of thiophene-containing compounds and their application in solar cells and electrochromic devices (Aydın & Kaya, 2013; Qin et al., 2009).

Antimicrobial and Antitumor Activities

Thiophene derivatives have shown promising antimicrobial and antitumor activities. Novel series of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives were synthesized and evaluated for their in vitro activity against various human tumor cell lines and bacterial strains, showing significant potential for therapeutic applications (Hafez, Alsalamah, & El-Gazzar, 2017).

Corrosion Inhibition

The application of thiophene derivatives in corrosion inhibition for carbon steel in acidic environments has been explored, highlighting the efficiency of these compounds as corrosion inhibitors and their adsorption properties on metal surfaces (Hu et al., 2016).

Chemical Synthesis and Molecular Docking Studies

Research has also delved into the synthesis and crystallographic analysis of thiophene derivatives, demonstrating their importance in drug discovery and development. Molecular docking studies have further elucidated the interaction mechanisms of these compounds with biological targets, offering valuable insights for the design of new pharmaceutical agents (Kwong et al., 2017).

properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S/c16-13(6-18-14(17)9-3-4-21-7-9)15-10-1-2-11-12(5-10)20-8-19-11/h1-5,7H,6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCYBHXAZKDZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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